molecular formula C20H24N2O2S B11656235 2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11656235
M. Wt: 356.5 g/mol
InChI Key: KTEUAWVJVQYUEE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, sulfanyl, and aceto-hydrazide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl hydrazide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Thioether formation: The resulting hydrazide is then reacted with a thiol compound, such as 4-methoxyphenylmethanethiol, under basic conditions to form the thioether linkage.

    Condensation reaction: Finally, the compound undergoes a condensation reaction with 4-isopropylbenzaldehyde in the presence of an acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the hydrazide or aldehyde functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydrazide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both methoxy and isopropyl groups may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N2O2S/c1-15(2)18-8-4-16(5-9-18)12-21-22-20(23)14-25-13-17-6-10-19(24-3)11-7-17/h4-12,15H,13-14H2,1-3H3,(H,22,23)/b21-12+

InChI Key

KTEUAWVJVQYUEE-CIAFOILYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.